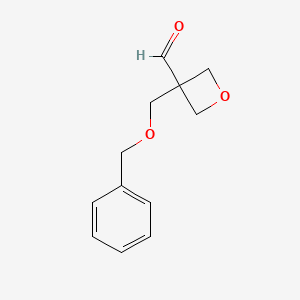

3-((Benzyloxy)methyl)oxetane-3-carbaldehyde

Description

Properties

IUPAC Name |

3-(phenylmethoxymethyl)oxetane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,7H,6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVALIYGOPFYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(COCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235422 | |

| Record name | 3-[(Phenylmethoxy)methyl]-3-oxetanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-44-9 | |

| Record name | 3-[(Phenylmethoxy)methyl]-3-oxetanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Phenylmethoxy)methyl]-3-oxetanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy Methyl Oxetane 3 Carbaldehyde and Analogues

Ring-Opening Reactions of the Oxetane (B1205548) Nucleus

The inherent ring strain of the oxetane core, estimated to be around 25.5 kcal/mol, is a primary driver for its reactivity, making it susceptible to ring-opening reactions under various conditions. beilstein-journals.org These reactions provide a powerful tool for the synthesis of highly functionalized acyclic compounds with defined stereochemistry.

Acid-Catalyzed Ring Opening Processes

The Lewis basicity of the oxygen atom in the oxetane ring allows for activation by both Brønsted and Lewis acids. acs.org This activation enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. magtech.com.cn Lewis superacids, such as B(C(_6)F(_5))(_3) and Al(C(_6)F(_5))(_3), have been shown to be highly effective in catalyzing the regioselective ring-opening of 2,2-disubstituted oxetanes to furnish homoallylic alcohols. uab.cat

The mechanism of acid-catalyzed ring-opening typically involves the protonation or coordination of the oxetane oxygen to the acid, followed by nucleophilic attack. The regioselectivity of the nucleophilic attack in unsymmetrical oxetanes under acidic conditions is controlled by electronic effects, with the nucleophile preferentially attacking the more substituted carbon atom where a partial positive charge is better stabilized. magtech.com.cn For example, the use of wet molecular sieves has been reported for the controlled release of HCl in the enantioselective opening of oxetanes with chloride. nih.gov

A variety of Lewis acids, including Sc(OTf)(_3) and In(OTf)(_3), have been shown to catalyze the intramolecular ring-opening of 3-amido oxetanes to form 2-oxazolines. nih.gov

| Oxetane Substrate | Acid Catalyst | Nucleophile/Reagent | Product | Reference |

|---|---|---|---|---|

| 2,2-disubstituted oxetanes | B(C6F5)3 | - | Homoallylic alcohols | uab.cat |

| Enantioenriched oxetanes | Lewis acids | Ethereal H2O2 | Enantiomerically enriched 1,3-hydroperoxy alcohols | acs.org |

| 3-Amido oxetanes | In(OTf)3 | Intramolecular | 2-Oxazolines | nih.gov |

Enantioselective Ring Opening Methodologies

The development of enantioselective ring-opening reactions of prochiral 3-substituted oxetanes represents a significant advancement in asymmetric synthesis, providing access to highly functionalized chiral building blocks. beilstein-journals.orgrsc.org These desymmetrization reactions can be achieved using various catalytic systems. beilstein-journals.org

Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze the enantioselective ring-opening of oxetanes. beilstein-journals.orgrsc.org For instance, a chiral phosphoric acid catalyst was used in the asymmetric three-component aza-Diels–Alder reaction of indoles with oxetane-tethered aldehydes. acs.org Similarly, chiral phosphine (B1218219) oxides have been utilized as Lewis base catalysts for the enantioselective ring-opening of 3-substituted oxetanes with silicon tetrachloride. x-mol.com

Biocatalysis has also emerged as a powerful tool for the enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.netrepec.org Engineered halohydrin dehalogenases have been developed to catalyze these transformations with high efficiency and enantioselectivity. nih.govresearchgate.net These biocatalytic platforms are scalable and can be integrated into one-pot cascade reactions. nih.gov

| Catalyst/Method | Oxetane Substrate | Nucleophile/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acids | Prochiral 3-substituted oxetanes | Various nucleophiles | Asymmetric desymmetrization | beilstein-journals.org |

| (salen)Co(III) Complexes | Achiral 3-substituted oxetanes | Intramolecular nucleophiles | Formation of functionalized tetrahydrofurans | acs.org |

| Engineered Halohydrin Dehalogenase | Racemic oxetanes | Various nucleophiles | Biocatalytic enantioselective ring-opening | nih.govresearchgate.net |

Reactions of the Aldehyde Functional Group within the Oxetane Scaffold

The aldehyde group in 3-((benzyloxy)methyl)oxetane-3-carbaldehyde is a versatile functional handle that can undergo a wide range of transformations while keeping the oxetane ring intact, provided the reaction conditions are sufficiently mild. chemrxiv.org The chemoselectivity of these reactions is crucial, as the strained oxetane ring can be prone to opening under harsh conditions.

The aldehyde can participate in standard carbonyl chemistry, such as oxidation to a carboxylic acid, reduction to an alcohol, and conversion to olefins via Wittig-type reactions. For example, less reactive α-alkyl-substituted oxetane aldehydes can be oxidized to the corresponding carboxylic acids using robust reagents like KMnO(_4) without decomposition of the oxetane ring. chemrxiv.org

Furthermore, the aldehyde functionality can be a key component in the construction of more complex molecular architectures. For instance, oxetane-tethered aldehydes can react with anilines in the presence of a Hantzsch ester and a chiral phosphoric acid to afford tetrahydroisoquinolines in excellent yields and high enantioselectivities. acs.org

Reactivity of the Benzylic Ether Moiety

The benzyl (B1604629) ether in this compound serves as a protecting group for the hydroxymethyl substituent. The stability of this group is generally high under neutral and basic conditions, but it can be cleaved under various deprotection protocols. organic-chemistry.org

Common methods for benzyl ether deprotection include catalytic hydrogenation, which is often performed using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.org However, this method may not be suitable if other reducible functional groups are present in the molecule. Alternative methods for cleaving benzyl ethers include the use of strong acids, although this approach is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative cleavage provides another route for deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers, and photoirradiation can facilitate the cleavage of simple benzyl ethers. organic-chemistry.orgacs.org Ozone has also been employed for the mild oxidative deprotection of benzyl ethers. organic-chemistry.org Selective deprotection methods have also been developed, for instance, using N-iodosuccinimide (NIS) or a combination of (diacetoxyiodo)benzene (B116549) (DIB) and iodine for benzyl ethers situated near alcohol functionalities. nih.gov

Cascade and Multicomponent Reactions Involving Oxetane-3-Carbaldehyde (B578757)

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. baranlab.org20.210.105 Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, are highly efficient for generating diverse molecular scaffolds. nih.govmdpi.com

This compound and its analogues are valuable substrates for such reactions. The aldehyde group can act as an electrophilic partner, while the oxetane ring can either remain as a structural motif in the final product or participate in the cascade by undergoing a ring-opening reaction.

An example of a cascade reaction is the asymmetric three-component aza-Diels–Alder reaction of indoles, where an oxetane-tethered aldehyde reacts with an arylamine and an indole (B1671886) in the presence of a chiral phosphoric acid catalyst to produce polycyclic alkaloid-like products. acs.org Similarly, a four-component A-based cascade reaction involving 3-oxetanone, a 1,2-amino alcohol, formaldehyde, and an alkyne has been developed for the synthesis of spirooxazolidines. mdpi.com These examples highlight the potential of oxetane-containing building blocks in the efficient construction of complex and biologically relevant molecules.

Photoinduced Reactions and Rearrangements (e.g., Paternò–Büchi, if applicable to related systems)

While specific photoinduced reactions involving this compound are not extensively documented in the literature, the presence of the aldehyde functional group suggests potential reactivity analogous to other carbonyl compounds, particularly in [2+2] photocycloaddition reactions such as the Paternò–Büchi reaction. researchgate.netdntb.gov.uanih.gov This reaction involves the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane ring. rsc.org

In the context of this compound, the aldehyde moiety could theoretically react with an alkene upon photochemical activation. The general mechanism of the Paternò-Büchi reaction involves the excitation of the carbonyl group to a singlet or triplet state, followed by the addition to the alkene to form a diradical intermediate, which then cyclizes to the oxetane. rsc.org

Research on analogous systems, such as heterocyclic aldehydes, provides insight into the potential outcomes of such reactions. For instance, the photochemical reaction of 3-substituted heterocyclic aldehydes with furan (B31954) has been shown to yield the corresponding exo oxetane derivatives. rsc.org This suggests that the aldehyde group at the 3-position of the oxetane ring in this compound would likely undergo a similar reaction with an alkene to form a spirocyclic oxetane.

A study on the photochemical behavior of 2-substituted and 3-substituted heterocyclic aldehydes with furan demonstrated a significant difference in the stability of the resulting oxetane products. rsc.org While 3-substituted heterocyclic aldehydes formed stable oxetane derivatives, the oxetanes formed from 2-substituted heterocyclic aldehydes underwent an in situ metathesis reaction to yield Z,E-butadienyl formate (B1220265) derivatives. rsc.org This difference in reactivity is attributed to the potential participation of the aromatic π orbitals of the heterocyclic ring in the cleavage of the oxetane C-O bond in the 2-substituted isomers. rsc.org Given that the aldehyde in this compound is attached to a saturated, non-aromatic ring, the resulting photocycloaddition product with an alkene would be expected to be a stable spiro-oxetane.

The table below summarizes the results from the photochemical reaction of various heterocyclic aldehydes with furan, illustrating the formation of oxetane derivatives from 3-substituted aldehydes.

| Heterocyclic Aldehyde | Alkene | Product | Observations |

|---|---|---|---|

| 3-Furancarboxaldehyde | Furan | Exo oxetane derivative | Stable oxetane formed. |

| 3-Thiophenecarboxaldehyde | Furan | Exo oxetane derivative | Stable oxetane formed. |

| Pyridine-3-carboxaldehyde | Furan | Exo oxetane derivative | Stable oxetane formed. |

| 2-Furancarboxaldehyde | Furan | Z,E-butadienyl formate derivative | Oxetane intermediate undergoes metathesis. |

Based on these analogous systems, it is reasonable to predict that this compound would serve as a viable carbonyl partner in Paternò-Büchi reactions with various alkenes, leading to the formation of novel spirocyclic ethers containing two oxetane rings. The stereochemistry of the resulting product would likely favor the exo isomer, as is common in these types of photocycloadditions. rsc.org Further research would be necessary to confirm this reactivity and explore the full scope of its potential applications in organic synthesis.

Role and Applications As a Versatile Synthetic Building Block

Access to Complex Molecular Architectures and Scaffolds

The 3,3-disubstituted oxetane (B1205548) core provides a robust and sterically defined anchor point from which complex molecular architectures can be elaborated. The stability of this particular substitution pattern allows the aldehyde group to undergo a wide array of chemical reactions without compromising the integrity of the four-membered ring. nih.gov This enables chemists to introduce stereochemically rich side chains and build intricate scaffolds. The oxetane moiety itself introduces a pronounced three-dimensional character, moving away from the flat structures often seen in traditional aromatic-based compounds and allowing for better exploration of the spatial requirements of biological targets. mdpi.com The synthesis of polyspirocyclic structures containing an oxetane ring further highlights the utility of such building blocks in creating complex and strained molecular frameworks. nih.gov

Precursor for Advanced Heterocyclic Systems

The aldehyde functional group is a cornerstone of heterocyclic synthesis, and its presence in 3-((Benzyloxy)methyl)oxetane-3-carbaldehyde provides a direct entry point to a multitude of advanced heterocyclic systems.

The quaternary carbon at the 3-position of the oxetane ring is an ideal center for the formation of spirocycles, which are privileged structures in medicinal chemistry. Methodologies developed for the precursor, oxetan-3-one, demonstrate the feasibility of constructing spiro and fused heterocycles. researchgate.netresearchgate.net For instance, N,O-acetals derived from the oxetane core can react with various nucleophiles, followed by cyclization to yield diverse spirocyclic systems. researchgate.netresearchgate.net The aldehyde in the target compound can be similarly transformed, for example, through multi-component reactions or intramolecular cyclizations of elaborated intermediates, to generate novel spirocyclic oxetanes. acs.orgbohrium.com Such compounds, where the oxetane is spiro-fused to another ring system (e.g., pyrrolidines, piperidines, or benzimidazoles), are valuable as they combine the properties of both heterocyclic components in a rigid, well-defined orientation. mdpi.comacs.org

The aldehyde group serves as a key electrophile for reactions with nitrogen nucleophiles, enabling the synthesis of a wide range of saturated nitrogen-containing heterocycles.

Pyrrolidines: Three-component reactions involving an aldehyde, an amine, and a suitable C3-synthon are established methods for pyrrolidine synthesis. nih.gov Alternatively, strategies involving the desymmetrization of oxetanes have been developed to produce chiral pyrrolidines bearing a quaternary stereocenter at the 3-position, a structure analogous to what would be formed from the target aldehyde. organic-chemistry.orgnih.gov

Azetidines: While less direct, the aldehyde can be converted into other functional groups that facilitate azetidine formation, for instance, through intramolecular cyclization of a 1,3-amino alcohol derivative. researchgate.net

Morpholines and Piperazines: The synthesis of morpholines and piperazines often involves the condensation of aldehydes with appropriate diamine or amino alcohol precursors. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov For example, photocatalytic methods using silicon amine protocol (SLAP) reagents have been developed for the coupling of aldehydes with amine precursors to form piperazines and morpholines. ethz.ch The reactivity of oxetan-3-one in forming spirocyclic piperazines showcases the compatibility of the oxetane core with such transformations. acs.org

The following table illustrates potential synthetic pathways from this compound to various nitrogen-containing heterocycles.

| Target Heterocycle | General Synthetic Strategy |

|---|---|

| Pyrrolidine | Three-component reaction with an amine and a cyclopropanediester nih.gov or via intramolecular cyclization of a γ-amino alcohol derivative. |

| Azetidine | Multi-step conversion to a γ-amino alcohol followed by intramolecular cyclization. |

| Morpholine | Reductive amination with an aminoethanol derivative followed by intramolecular cyclization. organic-chemistry.org |

| Piperazine | Condensation with an ethylenediamine derivative followed by reduction or via photocatalytic coupling with SLAP reagents. organic-chemistry.orgethz.ch |

Non-proteinogenic amino acids are crucial components in medicinal chemistry and peptide science. This compound is an excellent starting point for the synthesis of novel oxetane-containing amino acids. researchgate.net Standard synthetic operations, such as the Strecker synthesis or reductive amination followed by oxidation, can convert the aldehyde group into an α-amino acid moiety. This provides access to unique δ-amino acids where the oxetane ring is part of the side chain, offering a distinct steric and electronic profile compared to natural amino acids. mdpi.comingentaconnect.comnih.gov The synthesis of various oxetane and azetidine amino acid derivatives has been reported, underscoring the interest in these building blocks. acs.orgresearchgate.net

Utility in Peptidic Structure Synthesis and Mimicry

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their stability, modulate their conformation, and improve their pharmacokinetic properties. Amino acids derived from this compound can be incorporated into peptide chains using standard peptide coupling techniques. acs.org

Contributions to Chemical Space Diversification and Exploration in Organic Synthesis

The exploration of novel chemical space is a primary objective in drug discovery to identify new molecular entities with unique biological activities. nih.govsemanticscholar.org Building blocks like this compound are instrumental in these efforts. The compound's structure allows for diversification at multiple points. The aldehyde can be transformed into a wide range of functional groups (alcohols, amines, alkenes, acids, etc.), each of which can be further functionalized.

Scaffold Design Principles in Pharmaceutical Research Utilizing this compound

In contemporary pharmaceutical research, the design of novel molecular scaffolds is fundamental to accessing new chemical space and developing therapeutic candidates with optimized properties. The oxetane ring has emerged as a valuable motif in medicinal chemistry due to its unique combination of physicochemical characteristics. nih.govacs.org The compound this compound represents a highly versatile synthetic building block, embodying several key principles of modern scaffold design. Its structure, featuring a stable 3,3-disubstituted oxetane core, offers a strategic starting point for creating diverse and three-dimensional molecular architectures. acs.orgchemrxiv.org

The utility of this building block is rooted in the intrinsic properties of the oxetane ring, which include high polarity, a low molecular weight, and a distinct three-dimensional geometry. nih.govresearchgate.net These features are increasingly sought after in drug discovery to improve upon the limitations of traditional flat, aromatic structures. The 3,3-disubstitution pattern is particularly noteworthy for enhancing the stability of the strained four-membered ring, making it more robust and suitable for incorporation into complex synthetic pathways. acs.orgresearchgate.net

The strategic value of this compound lies in its dual-functionality. The carbaldehyde group serves as a versatile chemical handle for a wide array of transformations, such as reductive amination, olefination, and condensation reactions, allowing for the systematic extension of the molecular scaffold. Simultaneously, the benzyloxymethyl group provides another point for diversification; the benzyl (B1604629) ether can be cleaved to reveal a primary alcohol for further functionalization, or it can be retained to explore specific steric and electronic interactions within a biological target. The oxidation of hydroxymethyl-substituted oxetanes is an efficient method for synthesizing the corresponding aldehydes. chemrxiv.org

Bioisosterism and Physicochemical Property Modulation

A core principle in scaffold design is the concept of bioisosterism, where one functional group is replaced by another to enhance a molecule's properties without losing its desired biological activity. The oxetane moiety is widely recognized as a bioisostere for gem-dimethyl and carbonyl groups. acs.orgnih.govbeilstein-journals.org

Replacement for gem-Dimethyl Groups: The gem-dimethyl group is often used to block sites of metabolic oxidation. However, it significantly increases a compound's lipophilicity, which can negatively affect its pharmacokinetic profile. acs.org The 3,3-disubstituted oxetane core in this compound serves as a polar surrogate, offering steric bulk to hinder metabolism while improving aqueous solubility and reducing lipophilicity. researchgate.netacs.org

Replacement for Carbonyl Groups: The oxetane ring can also mimic the hydrogen-bond accepting capability of a carbonyl group. beilstein-journals.orgnih.gov This substitution can improve metabolic stability by removing a site susceptible to enzymatic reduction and enhance aqueous solubility. researchgate.netacs.org

The incorporation of the oxetane scaffold has been shown to favorably influence key drug-like properties. The inherent polarity of the ether oxygen can lead to a significant improvement in aqueous solubility. nih.govnih.gov Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity (pKa) of proximal nitrogen atoms, a critical parameter for controlling a compound's ionization state, cell permeability, and off-target activity. nih.govacs.org

Enhancing Three-Dimensionality and Exploring Novel Chemical Space

Modern drug discovery programs increasingly focus on molecules with a higher fraction of sp³-hybridized carbons to improve target selectivity and avoid the pitfalls of "flatland" chemistry. nih.gov The tetrahedral carbons of the oxetane ring in this compound impart a rigid, non-planar conformation to the scaffolds derived from it. nih.gov This defined three-dimensional structure allows for more precise and directional exploration of the binding pockets of biological targets.

The two distinct substituents at the C3 position of the oxetane ring provide orthogonal vectors for synthetic elaboration. This allows chemists to build molecules outwards in different directions from a central, stable core, facilitating the creation of diverse libraries of compounds for screening. This strategic approach to scaffold design is essential for navigating and populating novel areas of chemical space. researchgate.net

Table 1: Compound and Structural Motifs

| Compound / Motif | Chemical Structure | Role in Scaffold Design |

|---|---|---|

| This compound | C₁₂H₁₄O₃ | Versatile building block with a stable 3,3-disubstituted oxetane core and reactive handles for synthetic elaboration. |

| Oxetane Ring | C₃H₆O | Polar, three-dimensional core motif; acts as a bioisostere for gem-dimethyl and carbonyl groups. nih.govnih.gov |

| gem-Dimethyl Group | -C(CH₃)₂- | Metabolic blocker; increases lipophilicity. The oxetane provides a more polar alternative. acs.org |

| Carbonyl Group | >C=O | Hydrogen bond acceptor; can be metabolically liable. The oxetane offers a stable, polar isostere. beilstein-journals.orgnih.gov |

Table 2: Scaffold Design Principles and Property Improvements

| Design Principle | Contribution from Oxetane Scaffold | Resulting Property Improvement |

|---|---|---|

| Bioisosterism | Acts as a surrogate for gem-dimethyl or carbonyl groups. beilstein-journals.orgnih.govdigitellinc.com | Improved metabolic stability and potential for novel intellectual property. researchgate.netacs.org |

| Physicochemical Property Modulation | Introduces a polar ether and has an inductive electron-withdrawing effect. nih.govnih.gov | Enhanced aqueous solubility, reduced lipophilicity, and modulation of proximal amine pKa. nih.govacs.org |

| Increased Three-Dimensionality | Incorporates a rigid, sp³-rich, non-planar ring system. nih.gov | Access to novel chemical space and potential for improved target selectivity. |

| Metabolic Blocking | Provides steric bulk at a specific position, replacing metabolically vulnerable groups. acs.org | Increased resistance to metabolic degradation. acs.orgnih.gov |

Theoretical and Computational Analysis of Oxetane Systems in Advanced Organic Chemistry

Conformational Analysis and Ring Dynamics of Substituted Oxetanes

The four-membered oxetane (B1205548) ring is not planar. beilstein-journals.orgnih.gov While the parent oxetane has a slight pucker, the introduction of substituents at the 3-position, as in 3-((benzyloxy)methyl)oxetane-3-carbaldehyde, significantly influences the ring's conformation. acs.org This substitution increases unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org

Computational studies on analogous 3,3-disubstituted oxetanes indicate a typical puckering angle of around 10-11°. uni-kiel.de However, intramolecular interactions, such as hydrogen bonding between a substituent and the oxetane oxygen, can lead to a more pronounced puckering, with angles as high as 21.9° observed in related systems. uni-kiel.de For this compound, the bulky benzyloxy and carbaldehyde groups at the C3 position are expected to adopt a staggered conformation to minimize steric hindrance, which in turn dictates the preferred puckered conformation of the oxetane ring.

Table 1: Representative Conformational Data for 3,3-Disubstituted Oxetanes

| Parameter | Unsubstituted Oxetane | Typical 3,3-Disubstituted Oxetane |

| Puckering Angle | ~8.7° beilstein-journals.orgnih.gov | ~10-16° acs.orguni-kiel.de |

| C-O Bond Length | ~1.46 Å acs.org | Varies with substitution |

| C-C Bond Length | ~1.53 Å acs.org | Varies with substitution |

| C-O-C Bond Angle | ~90.2° acs.org | Varies with substitution |

| C-C-C Bond Angle | ~84.8° acs.org | Varies with substitution |

Note: The values for the 3,3-disubstituted oxetane are representative and can vary based on the specific substituents.

Quantum Chemical Studies on Electronic Structure and Reactivity Predictions

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netmdpi.com Calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can provide optimized geometries, molecular orbital energies, and charge distributions. researchgate.netresearchgate.netinpressco.com

The electronic properties of the oxetane ring are significantly influenced by its substituents. The oxygen atom in the ring is a region of high electron density, making it a good Lewis base. nih.govacs.org The strained C-O-C bond angle exposes the oxygen's lone pairs, further enhancing its ability to interact with electrophiles. nih.govacs.org The presence of the electron-withdrawing carbaldehyde group and the bulky, electron-rich benzyloxy group in this compound will create a complex electronic environment, influencing the molecule's reactivity in various chemical transformations. For instance, the carbaldehyde group provides a site for nucleophilic attack, while the oxetane oxygen can be protonated or coordinate to Lewis acids, potentially leading to ring-opening reactions.

Mechanistic Elucidation through Computational Modeling (e.g., Reaction Pathways, Transition States)

Computational modeling is instrumental in elucidating the mechanisms of reactions involving oxetanes. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for different reaction pathways. nih.gov For this compound, several reaction types can be computationally investigated.

One important class of reactions is the ring-opening of the oxetane, which can be initiated by acids or nucleophiles. researchgate.net Theoretical studies have shown that the transition state for oxetane ring-opening has a slightly lower strain compared to that of oxiranes, resulting in a higher activation energy. researchgate.net Computational models can predict the regioselectivity of ring-opening reactions, which is particularly relevant for asymmetrically substituted oxetanes. In the case of this compound, computational studies could predict whether a nucleophile would preferentially attack the C2 or C4 position of the ring under various conditions.

Furthermore, computational modeling can be used to study the transition states of reactions involving the substituent groups, such as the addition of a nucleophile to the carbaldehyde. These models can help in understanding the stereochemical outcome of such reactions.

Table 2: Representative Calculated Activation Energies for Oxetane Reactions

| Reaction Type | Model System | Calculated Activation Energy (kcal/mol) |

| Ring Expansion to THF | Oxetane | ~25 acs.org |

| Nucleophilic Ring Opening | Substituted Oxetane | Varies significantly with nucleophile and catalyst |

Note: These values are illustrative and the actual activation energies for this compound would require specific calculations.

Hydrogen Bonding Characteristics and Intermolecular Interactions of Oxetane Rings

The oxetane ring is an effective hydrogen bond acceptor. nih.govacs.org The increased s-character of the oxygen's lone pairs in the strained four-membered ring enhances its hydrogen-bonding ability compared to less strained cyclic ethers like tetrahydrofuran (B95107). acs.org In fact, oxetanes can compete with many carbonyl functional groups, such as aldehydes and esters, as hydrogen bond acceptors. acs.org

In this compound, the oxetane oxygen can participate in intermolecular hydrogen bonding with suitable donor molecules. Additionally, the carbonyl oxygen of the carbaldehyde group also acts as a hydrogen bond acceptor. Computational studies can quantify the strength of these hydrogen bonds and predict the preferred geometries of hydrogen-bonded complexes. For instance, a study on the closely related 3-methyl-3-oxetanemethanol (B150462) showed that water molecules form hydrogen bonds with the ether oxygen. uni-kiel.de

The benzyloxy group can also engage in non-covalent interactions, such as π-stacking with other aromatic systems. Understanding these intermolecular interactions is crucial for predicting the crystal packing of the compound and its behavior in different solvent environments. Hirshfeld surface analysis, derived from crystallographic data and computational models, can be used to visualize and quantify these interactions. nih.gov

Challenges and Future Directions in the Research of 3 Benzyloxy Methyl Oxetane 3 Carbaldehyde

Addressing Synthetic Accessibility Limitations and Efficiency

The synthesis of 3,3-disubstituted oxetanes like 3-((benzyloxy)methyl)oxetane-3-carbaldehyde often involves multi-step sequences that can be cumbersome and inefficient. nih.gov Traditional methods such as the Paternò-Büchi reaction, while foundational, can be limited by substrate scope, selectivity issues, and the need for UV irradiation which may cause side reactions. nih.govresearchgate.net The Williamson etherification is a more common route, but the synthesis of the required 1,3-halohydrin precursors can be lengthy. nih.govacs.org

Table 1: Comparison of Synthetic Strategies for Oxetane (B1205548) Formation

| Method | Advantages | Limitations | References |

|---|---|---|---|

| Paternò-Büchi Reaction | Atom economical, versatile. | Substrate-dependent reactivity and selectivity, requires UV light. | nih.govresearchgate.net |

| Williamson Etherification | Common, practical, versatile. | Often requires multi-step synthesis of precursors. | nih.govacs.org |

| Epoxide Ring Expansion | Thermodynamically favorable. | Scope can be limited. | beilstein-journals.orgacs.org |

Enhancing Ring Stability in Diverse Reaction Conditions

The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions, particularly under acidic conditions. beilstein-journals.orgchemrxiv.org This instability can pose a significant challenge during multi-step syntheses where various reagents and conditions are employed. chemrxiv.orgacs.org While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, their stability is not guaranteed and can be a liability. acs.org For instance, the presence of an internal nucleophile can facilitate ring-opening under acidic conditions. acs.org

Research has shown that oxetane stability is highly dependent on the substitution pattern and the reaction environment. chemrxiv.orgacs.org A comprehensive analysis of the oxetane core's tolerance to a wide range of reaction conditions—including oxidation, reduction, alkylation, and acylation—has demonstrated that the ring can remain intact under many standard transformations. chemrxiv.org However, strongly acidic or basic conditions, as well as certain hydride reagents at elevated temperatures, can lead to decomposition. chemrxiv.orgresearchgate.net

Future work should focus on a deeper understanding of the factors governing oxetane ring stability. This includes systematic studies on the electronic and steric effects of substituents on ring integrity. Developing protective group strategies specifically for the oxetane moiety could also be beneficial for multi-step syntheses involving harsh conditions.

Expanding Substrate Scope and Reaction Generality for Broader Utility

The utility of this compound as a synthetic intermediate is directly tied to the variety of chemical transformations it can undergo while preserving the oxetane ring. The aldehyde functionality allows for a range of subsequent reactions, but the scope of these reactions needs to be broadened. researchgate.netrsc.org

Current research has demonstrated the successful application of various transformations on oxetane-containing molecules. chemrxiv.org However, expanding the repertoire of compatible reactions is crucial. For instance, developing milder conditions for reactions that typically require harsh reagents will be key. This includes exploring novel catalytic systems that can operate under neutral or near-neutral pH. Furthermore, investigating the reactivity of the oxetane aldehyde in more complex, multicomponent reactions could open up new avenues for creating diverse molecular architectures. A deeper understanding of the interplay between the oxetane ring and the reactivity of the aldehyde group will be essential for expanding its synthetic utility. researchgate.netrsc.org

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of efficient and sustainable methods for synthesizing and functionalizing oxetanes is a key area of ongoing research. researchgate.netrsc.org Novel catalytic systems are at the forefront of these efforts, aiming to improve reaction efficiency, selectivity, and environmental footprint.

Recent progress includes the use of photoredox catalysis in combination with hydrogen atom transfer (HAT) to construct oxetanes from simple alcohols. nih.gov This method offers a new disconnection approach and avoids the need for pre-functionalized starting materials. Biocatalysis also presents a promising avenue, with the potential for highly enantioselective oxetane synthesis and ring-opening reactions. researchgate.netresearchgate.net The discovery and engineering of enzymes capable of facilitating these transformations could lead to highly efficient and sustainable synthetic routes. researchgate.net

Future research will likely focus on:

Developing more efficient and robust photocatalysts that can operate under visible light and tolerate a wider range of functional groups.

Discovering and engineering novel enzymes for stereoselective oxetane synthesis and modification. researchgate.net

Exploring earth-abundant metal catalysts as alternatives to precious metal catalysts currently used in some synthetic methods.

Table 2: Emerging Catalytic Approaches in Oxetane Synthesis

| Catalytic System | Key Features | Future Research Directions | References |

|---|---|---|---|

| Photoredox Catalysis | Visible light-mediated, new disconnection strategies. | Broader substrate scope, improved catalyst stability. | nih.gov |

| Biocatalysis | High enantioselectivity, sustainable. | Enzyme discovery and engineering, scalability. | researchgate.netresearchgate.net |

Considerations for Process Scale Synthesis and Industrial Applicability

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges for oxetane-containing compounds. acs.org Scalability, safety, cost-effectiveness, and robustness of the synthetic route are paramount for industrial applications. nih.gov There is limited published data on the process-scale synthesis of oxetanes, highlighting a gap between academic research and industrial implementation. acs.orgnih.gov

Future efforts should be directed towards:

Developing robust and scalable synthetic routes that utilize readily available and inexpensive starting materials.

Conducting thorough process safety studies to understand and mitigate any potential hazards associated with the large-scale handling of strained oxetane compounds.

Optimizing reaction conditions for large-scale reactors, considering factors such as heat transfer, mixing, and reaction kinetics.

Exploring continuous flow chemistry as a potentially safer and more efficient alternative to batch processing for the synthesis of oxetanes. acs.org

Advancements in Predictive Modeling for Oxetane Reactivity and Design

Computational chemistry and predictive modeling are becoming increasingly valuable tools in understanding and predicting the behavior of molecules. For oxetanes, these methods can provide insights into ring strain, stability, and reactivity, which can guide synthetic planning and the design of new oxetane-containing molecules. rsc.org

Currently, the limited availability of comprehensive datasets on the physicochemical properties and reactivity of a wide range of oxetane derivatives hampers the development of accurate predictive models. acs.orgnih.gov Building these datasets through systematic experimental studies is a crucial first step.

Future advancements in this area will likely involve:

Developing more accurate and efficient computational models to predict the stability of the oxetane ring under various reaction conditions.

Using machine learning and artificial intelligence to analyze large datasets and identify structure-property and structure-reactivity relationships.

Integrating computational modeling with experimental work in a feedback loop to accelerate the discovery and optimization of new synthetic methods and novel oxetane-based molecules.

By leveraging the power of predictive modeling, researchers can more efficiently navigate the challenges of working with strained ring systems and accelerate the development of new applications for this compound and other valuable oxetane building blocks.

Q & A

Basic: What are the common synthetic routes for 3-((Benzyloxy)methyl)oxetane-3-carbaldehyde, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves oxetane ring formation followed by functionalization. A plausible route includes:

Oxetane ring construction : Cyclization of a diol precursor under acidic conditions (e.g., using HCl or H₂SO₄).

Benzyloxy-methyl introduction : Nucleophilic substitution with benzyloxymethyl chloride in the presence of a base (e.g., K₂CO₃).

Aldehyde functionalization : Oxidation of a hydroxymethyl intermediate using mild oxidizing agents like Dess-Martin periodinane to avoid over-oxidation.

Characterization :

- NMR : Confirm regiochemistry of the oxetane ring and aldehyde proton (δ ~9.5–10.0 ppm).

- FT-IR : Verify C=O stretch (~1700 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks.

Reference : Synthetic strategies for oxetane derivatives (e.g., discusses analogous oxetane silane synthesis).

Advanced: How do steric and electronic effects influence the reactivity of the aldehyde group in this compound during nucleophilic additions?

Methodological Answer:

The aldehyde’s reactivity is modulated by:

- Steric hindrance : The oxetane ring and benzyloxy-methyl group create a crowded environment, slowing nucleophilic attack.

- Electronic effects : Electron-donating benzyloxy groups may reduce electrophilicity of the aldehyde.

Experimental Design : - Compare reaction rates with less hindered aldehydes (e.g., benzaldehyde) under identical conditions (e.g., Grignard additions).

- Use DFT calculations to map electrostatic potential surfaces and identify reactive sites.

Data Contradictions : Discrepancies in yields between computational predictions and experimental results may arise from solvent effects or unaccounted steric interactions.

Reference : Analogous studies on substituted benzaldehydes ().

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods to minimize inhalation risks ().

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ( ).

- Storage : Keep in airtight containers at 2–8°C to prevent degradation ().

Advanced: How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?

Methodological Answer:

Controlled Stability Studies :

- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals.

- Track aldehyde oxidation to carboxylic acid or oxetane ring-opening byproducts.

Data Analysis :

- Use Arrhenius plots to extrapolate shelf-life under storage conditions.

- Compare kinetic profiles with structurally similar aldehydes (e.g., : NIST data for 3-hydroxy-4-methoxybenzaldehyde).

Table 1: Stability of this compound

| pH | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| 2 | 48 h | Oxetane ring-opened diol |

| 7 | 120 h | Carboxylic acid derivative |

| 12 | 24 h | Polymerized species |

Basic: Which analytical techniques are most reliable for quantifying impurities in this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column with acetonitrile/water gradient to separate impurities (e.g., residual benzyl chloride).

- GC-MS : Detect volatile byproducts (e.g., benzyl alcohol).

- 1H NMR : Identify non-volatile impurities via integration of diagnostic peaks.

Reference : Impurity profiling methods for benzaldehyde derivatives ( ).

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

ADMET Prediction :

- Use tools like SwissADME to predict logP, solubility, and CYP450 interactions.

Docking Studies :

- Model interactions with target enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina.

Synthetic Prioritization :

- Focus on derivatives with lower steric hindrance or electron-withdrawing substituents to enhance reactivity.

Reference : Pharmacokinetic modeling for aldehyde-containing compounds ( ).

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

- Scaffold for Prodrugs : The aldehyde group can form Schiff bases with amine-containing drugs for controlled release.

- Crosslinking Agent : Used in polymer chemistry to stabilize hydrogels via aldehyde-amine conjugation.

- Enzyme Inhibition Studies : Acts as a substrate analog for aldehyde dehydrogenases.

Reference : Applications of oxetane aldehydes ().

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

Methodological Answer:

- Low-Temperature Reactions : Conduct reactions below –20°C to slow racemization.

- Chiral Auxiliaries : Use Evans oxazolidinones to stabilize transition states.

- Catalytic Asymmetric Methods : Employ organocatalysts (e.g., proline derivatives) for enantioselective additions.

Data Contradictions : Reported enantiomeric excess (ee) values may vary due to solvent polarity or catalyst loading ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.